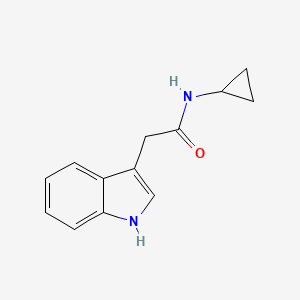

N-cyclopropyl-2-(1H-indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-2-(1H-indol-3-yl)acetamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold for drug development.

Méthodes De Préparation

The synthesis of N-cyclopropyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at the C-2 and C-5 positions due to the electron-rich π-system. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivatives | |

| Sulfonation | SO₃/H₂SO₄, reflux | 5-Sulfo derivatives | |

| Halogenation | Br₂/CHCl₃ or Cl₂/AcOH | 3-Bromo or 3-chloro substituted indoles |

The cyclopropyl group remains inert under these conditions, preserving structural integrity.

Oxidation Reactions

Oxidative modifications target the indole ring and acetamide moiety:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ | Acidic/neutral, reflux | Indole-3-carboxylic acid derivatives | |

| CrO₃ | Acetic acid, 50°C | Oxindole or isatin analogs | |

| H₂O₂/Fe²⁺ | Fenton-like conditions | Hydroxylated indole derivatives |

For example, oxidation with KMnO₄ produces N-cyclopropyl-2-(5-oxo-1H-indol-3-yl)acetamide via C-5 ketonization.

Reduction Reactions

Reductive transformations focus on the acetamide group and indole ring:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | N-cyclopropyl-2-(1H-indol-3-yl)ethylamine | |

| H₂/Pd-C | Ethanol, RT | Partially saturated indoline derivatives |

The cyclopropyl group remains stable under these conditions, enabling selective reduction of the acetamide to an amine.

Hydrolysis Reactions

The acetamide bond is susceptible to hydrolysis:

| Conditions | Catalyst | Products | References |

|---|---|---|---|

| 6M HCl | Reflux, 6–8 h | 2-(1H-Indol-3-yl)acetic acid | |

| NaOH (10%) | Methanol, 60°C | Sodium salt of acetic acid derivative |

Hydrolysis under acidic conditions cleaves the acetamide bond, generating the free carboxylic acid.

Functional Group Transformations

The acetamide group participates in nucleophilic acyl substitution:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| SOCl₂ | Reflux, 2 h | Acid chloride intermediate | |

| R-NH₂ | DCM, RT | Substituted amides |

For instance, treatment with thionyl chloride converts the acetamide to an acid chloride, enabling coupling with amines to form new amide derivatives.

Comparative Reactivity of Derivatives

Structural analogs exhibit distinct reactivity profiles:

Mechanistic Insights

-

Indole Reactivity : The C-3 position is most reactive due to conjugation with the nitrogen lone pair.

-

Cyclopropyl Stability : The cyclopropyl group resists ring-opening under standard conditions but may strain the molecule, enhancing acetamide hydrolysis.

-

pH-Dependent Behavior : The indole nitrogen (pKa ~17) remains protonated in acidic media, directing electrophiles to C-5.

Applications De Recherche Scientifique

N-cyclopropyl-2-(1H-indol-3-yl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of N-cyclopropyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can disrupt cellular pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

N-cyclopropyl-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A natural plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .

Activité Biologique

N-cyclopropyl-2-(1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group attached to an indole structure, which is known for its diverse biological properties. The general structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, including:

- Cannabinoid Receptors : The indole structure is recognized for its affinity towards cannabinoid receptors, which are involved in numerous physiological processes including pain modulation and inflammation .

- Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases, potentially impacting cancer cell proliferation and survival pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Case Studies

- Cancer Inhibition : A study evaluated the compound's effect on tumor growth in a mouse xenograft model. Results indicated significant tumor growth inhibition, suggesting potential use in cancer therapy .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

N-cyclopropyl-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBNYBSULXFFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.